molecular formula C7H14N6 B13649563 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine

Cat. No.: B13649563
M. Wt: 182.23 g/mol
InChI Key: DKDYYZLEFADZGZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring attached to a piperidine moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine structure. One common method includes the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another approach involves the use of diazotizing reagents like FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or piperidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of enzymatic activity, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

    1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the piperidine moiety.

    1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Similar tetrazole structure with a different substituent.

    1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to its combination of the tetrazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

1-(1-methyltetrazol-5-yl)piperidin-4-amine

InChI

InChI=1S/C7H14N6/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13/h6H,2-5,8H2,1H3

InChI Key

DKDYYZLEFADZGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)N2CCC(CC2)N

Origin of Product

United States

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